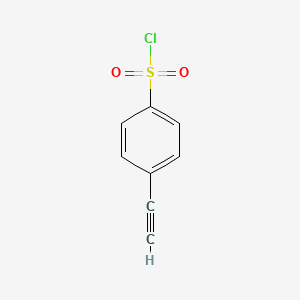
4-Ethynylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H5ClO2S. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the fourth position and a sulfonyl chloride group at the first position. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethynylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of 4-ethynylbenzene-1-sulfonyl chloride often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 4-ethynylbenzenesulfonic acid or its salts to produce the desired sulfonyl chloride compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
化学反応の分析
Types of Reactions: 4-Ethynylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol are often used to dissolve the reactants and control the reaction environment.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
Chemistry: 4-Ethynylbenzene-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonyl-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.
Industry: In the industrial sector, 4-ethynylbenzene-1-sulfonyl chloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific functional properties.
作用機序
The mechanism of action of 4-ethynylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, it displaces the chloride ion, forming a new covalent bond with the nucleophile. This reaction mechanism is fundamental to the compound’s ability to modify other molecules and create new chemical entities.
類似化合物との比較
4-Methylbenzene-1-sulfonyl chloride: Similar in structure but with a methyl group instead of an ethynyl group.
4-Ethylbenzene-1-sulfonyl chloride: Similar in structure but with an ethyl group instead of an ethynyl group.
4-Chlorobenzene-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of an ethynyl group.
Uniqueness: 4-Ethynylbenzene-1-sulfonyl chloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for additional functionalization and can participate in various addition reactions, making this compound versatile in synthetic applications.
特性
IUPAC Name |
4-ethynylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZRCONIHDGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














